molecular formula C12H15CaClO3+2 B12733903 Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt CAS No. 102988-48-7

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt

Katalognummer: B12733903
CAS-Nummer: 102988-48-7
Molekulargewicht: 282.77 g/mol
InChI-Schlüssel: YPJPOGFCVOCWHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chlorophenoxy group and a methylpropanoate moiety, making it a valuable substance for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt typically involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with calcium hydroxide to form the calcium salt. The reaction conditions include maintaining a temperature of around 60-70°C and using a solvent such as toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt involves its interaction with specific molecular targets. The compound is known to mimic the action of natural auxins, which are plant hormones that regulate growth. It binds to auxin receptors, leading to uncontrolled growth and ultimately the death of the plant. This mechanism makes it an effective herbicide .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its calcium salt form, which enhances its solubility and stability in various applications .

Eigenschaften

CAS-Nummer

102988-48-7

Molekularformel

C12H15CaClO3+2

Molekulargewicht

282.77 g/mol

IUPAC-Name

calcium;ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C12H15ClO3.Ca/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10;/h5-8H,4H2,1-3H3;/q;+2

InChI-Schlüssel

YPJPOGFCVOCWHM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl.[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.